molecular formula C7H8N2O3 B7853107 2-Nitro-1-(pyridin-3-yl)ethanol

2-Nitro-1-(pyridin-3-yl)ethanol

Cat. No.: B7853107
M. Wt: 168.15 g/mol
InChI Key: GHTJOWGAKXTDTO-UHFFFAOYSA-N
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Description

2-Nitro-1-(pyridin-3-yl)ethanol is an organic compound that features a nitro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-(pyridin-3-yl)ethanol can be synthesized through the reaction of pyridine-3-aldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Oxidation: 2-Nitro-1-(pyridin-3-yl)acetaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-(pyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1-(pyridin-3-yl)ethanol depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-1-(pyridin-2-yl)ethanol
  • 2-Nitro-1-(pyridin-4-yl)ethanol
  • 2-Nitro-1-(pyridin-3-yl)propane

Uniqueness

2-Nitro-1-(pyridin-3-yl)ethanol is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Biological Activity

2-Nitro-1-(pyridin-3-yl)ethanol is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The presence of the nitro group can influence the compound's polarity and reactivity, contributing to its pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing the pyridine nucleus, including 2-nitro derivatives. The nitro group plays a crucial role in enhancing the compound's activity against various pathogens.

Key Findings:

  • Mechanism of Action : Nitro compounds often exert their antimicrobial effects through reduction processes that generate toxic intermediates, which can bind to DNA and induce cell death .
  • Efficacy Against Bacteria : In vitro studies have shown that 2-nitro derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MICs) in the range of 20–30 μM against these pathogens .
CompoundMIC (μM)Target Organisms
This compound20–30S. aureus, E. coli
Metronidazole8–32H. pylori, Bacteroides spp.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-nitro compounds are well-documented, with several studies indicating their ability to inhibit pro-inflammatory mediators.

Research Insights:

  • Inhibition of Inflammatory Pathways : Nitro-containing compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in inflammatory processes .
  • Case Studies : In one study, derivatives similar to this compound demonstrated significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another important aspect of this compound's biological profile.

Findings:

  • Radical Scavenging : Compounds with similar structures have shown promising results in scavenging free radicals, thereby reducing oxidative stress .
  • Mechanistic Insights : The antioxidant activity is believed to stem from the ability of the nitro group to participate in redox reactions, enhancing the stability of reactive species .

Properties

IUPAC Name

2-nitro-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-2-1-3-8-4-6/h1-4,7,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTJOWGAKXTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled stirring solution of 15 grams (0.25 mol) nitromethane and 0.35 gram (0.005 mol) diethylamine in 26 milliliters of ethanol was added dropwise 10 grams (0.093 mol) 3-pyridine carboxaldehyde. The reaction was stirred for 3 hours at 0° C. then warmed to ambient temperature. Concentration yielded crude 1-(3-pyridyl)-2-nitroethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitro-1-(pyridin-3-yl)ethanol
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